Dimethyl 3-aminophthalate
Overview
Description
Dimethyl 3-aminophthalate is an organic compound with the molecular formula C10H11NO4. It is a derivative of phthalic acid, where the carboxylic acid groups are esterified with methanol, and an amino group is attached to the aromatic ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Mechanism of Action
Target of Action
Dimethyl 3-aminophthalate is a derivative of phthalates, which are known to be endocrine-disrupting chemicals . Phthalates can induce neurological disorders and are associated with conditions such as attention-deficit/hyperactivity disorder and autism spectrum disorder . They interact with nuclear receptors in various neural structures involved in controlling brain functions .
Mode of Action
It is known that phthalates, including this compound, can interfere with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates, including this compound, are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The biodegradation pathway for Dimethyl phthalate (DMP), a related compound, involves initial hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . Similar pathways may be involved in the degradation of this compound.
Pharmacokinetics
It is known that phthalates have high gastrointestinal absorption . The lipophilicity of this compound, as indicated by its Log Po/w value, is 1.77 , suggesting that it may have good bioavailability.
Result of Action
The result of this compound’s action is likely to be similar to that of other phthalates. They can disrupt the endocrine system, affecting reproductive health and physical development . In the nervous system, they can induce neurological disorders .
Action Environment
Phthalates, including this compound, are ubiquitous in the environment due to their widespread use in various industries . They can migrate from products to water, air, soil, and foodstuff . Therefore, environmental factors such as the presence of other contaminants, temperature, pH, and the presence of degrading organisms can influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-aminophthalate can be synthesized starting from 3-nitrophthalic acid. The general synthetic route involves the following steps:
Esterification: 3-nitrophthalic acid is esterified with methanol in the presence of a strong acid catalyst such as sulfuric acid to form dimethyl 3-nitrophthalate.
Reduction: The nitro group in dimethyl 3-nitrophthalate is then reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves:
- Large-scale esterification using continuous flow reactors to ensure efficient mixing and reaction.
- Reduction using catalytic hydrogenation, which is preferred for its efficiency and selectivity.
Chemical Reactions Analysis
Dimethyl 3-aminophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: this compound alcohols.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Dimethyl 3-aminophthalate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Comparison with Similar Compounds
Dimethyl 3-aminophthalate can be compared with other similar compounds such as:
Dimethyl phthalate: Lacks the amino group, making it less reactive in certain chemical reactions.
Dimethyl 4-aminophthalate: Has the amino group in a different position, leading to variations in reactivity and applications.
Dimethyl 3-nitrophthalate: Contains a nitro group instead of an amino group, making it more suitable for reduction reactions.
Uniqueness: this compound’s unique combination of ester and amino functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Properties
IUPAC Name |
dimethyl 3-aminobenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJKSNHPNFHCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80539363 | |
Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34529-06-1 | |
Record name | Dimethyl 3-aminobenzene-1,2-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80539363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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